N-methoxy-N-methyl-4-biphenylacetamide
Overview
Description
N-methoxy-N-methyl-4-biphenylacetamide is an organic compound belonging to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings linked together by a single carbon-carbon bond. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4-biphenylacetamide typically involves the reaction of biphenyl derivatives with methoxy and methylacetamide groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the biphenyl and the methoxy-N-methylacetamide groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-4-biphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .
Scientific Research Applications
N-methoxy-N-methyl-4-biphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4-biphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1,1’-biphenyl)-4-yloxy-N-methylacetamide
- 5,5’‘-bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’'-terthiophene
- 2-(4-bromophenyl)-N-methoxy-N-methylacetamide
Uniqueness
N-methoxy-N-methyl-4-biphenylacetamide stands out due to its unique combination of biphenyl and methoxy-N-methylacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(19-2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
QTAQTNULIAULSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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